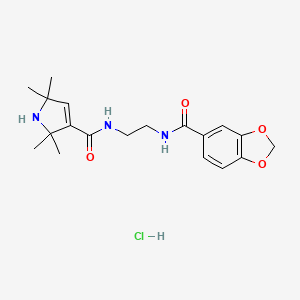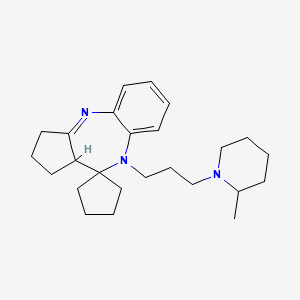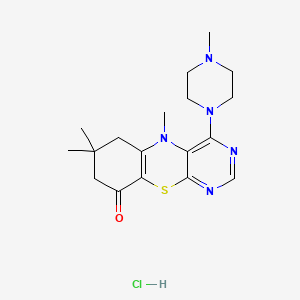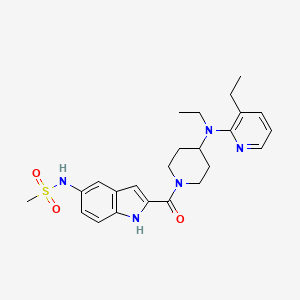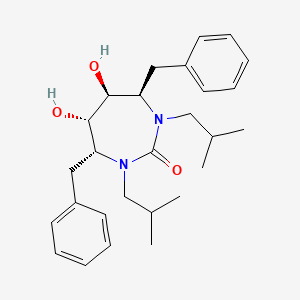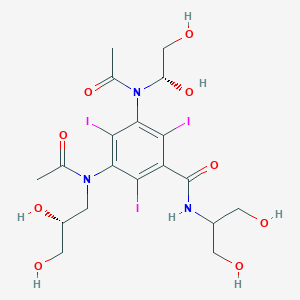
Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is a complex organic compound known for its significant applications in medical imaging. This compound is a non-ionic, water-soluble contrast agent used primarily in X-ray and computed tomography (CT) imaging to enhance the visibility of internal structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves multiple steps, starting with the iodination of isophthalic acid. The iodinated intermediate is then subjected to amidation reactions with specific amines to introduce the hydroxyethyl and dihydroxypropyl groups. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the iodinated compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the complex synthesis and ensure the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify the iodine atoms.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while substitution reactions can yield various halogenated derivatives.
Aplicaciones Científicas De Investigación
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Primarily used as a contrast agent in medical imaging to enhance the visibility of blood vessels, organs, and tissues.
Industry: Utilized in the development of new imaging technologies and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves its ability to absorb X-rays due to the presence of iodine atoms. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of the images obtained during X-ray or CT scans. The molecular targets include blood vessels and organs, where the compound’s high atomic number iodine atoms provide the necessary contrast.
Comparación Con Compuestos Similares
Similar Compounds
Iohexol: Another non-ionic, water-soluble contrast agent used in medical imaging.
Iopamidol: A similar compound with applications in X-ray and CT imaging.
Iodixanol: Known for its use in angiography and other imaging procedures.
Uniqueness
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is unique due to its specific chemical structure, which provides optimal solubility and stability in aqueous solutions. This makes it particularly effective as a contrast agent, offering high image quality with minimal side effects compared to other similar compounds.
Propiedades
Número CAS |
88116-59-0 |
|---|---|
Fórmula molecular |
C19H26I3N3O9 |
Peso molecular |
821.1 g/mol |
Nombre IUPAC |
3-[acetyl-[(1S)-1,2-dihydroxyethyl]amino]-5-[acetyl-[(2R)-2,3-dihydroxypropyl]amino]-N-(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzamide |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(30)24(3-11(32)6-28)17-14(20)13(19(34)23-10(4-26)5-27)15(21)18(16(17)22)25(9(2)31)12(33)7-29/h10-12,26-29,32-33H,3-7H2,1-2H3,(H,23,34)/t11-,12+/m1/s1 |
Clave InChI |
AAMVKUKGQPPIMG-NEPJUHHUSA-N |
SMILES isomérico |
CC(=O)N(C[C@H](CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N([C@H](CO)O)C(=O)C)I |
SMILES canónico |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N(C(CO)O)C(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


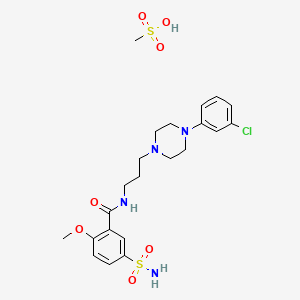
![4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid](/img/structure/B12713053.png)


